

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Cat. No.: B117291

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile**

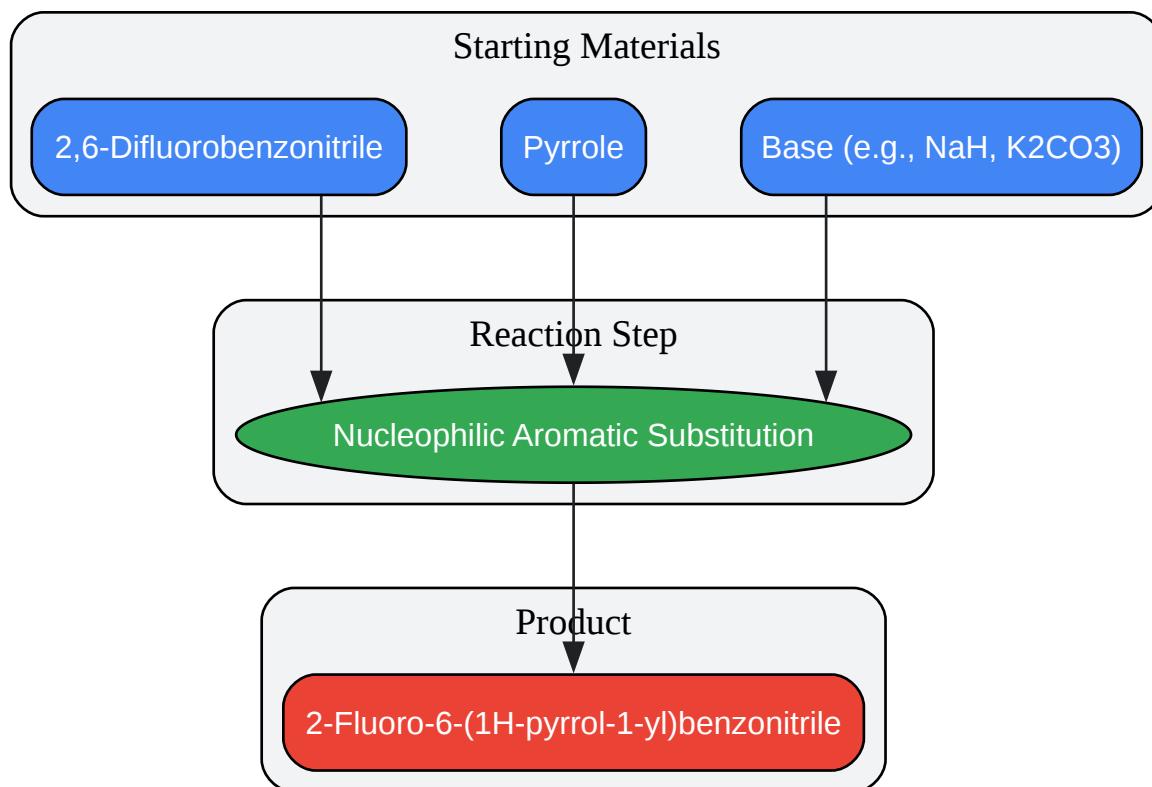
This guide provides a detailed overview of the chemical structure, properties, and potential applications of **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile**, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. This compound incorporates a fluorinated benzonitrile scaffold and a pyrrole ring, structural motifs that are prevalent in many biologically active compounds.

Chemical Structure and Properties

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a nitrile group (-C≡N), and a 1H-pyrrol-1-yl group. The strategic placement of the fluorine atom and the nitrile group can influence the molecule's electronic properties and binding interactions with biological targets.

Table 1: Chemical Identifiers for **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile**

Identifier	Value	Reference
CAS Number	148901-51-3	
Molecular Formula	C ₁₁ H ₇ FN ₂	[1]
Molecular Weight	186.19 g/mol	[1]
PubChem CID	2736735	[1]
Linear Formula	C ₁₁ H ₇ FN ₂	


Table 2: Physical and Chemical Properties

Property	Value
Appearance	Data not available
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

Note: Specific experimental data for the physical properties of **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile** are not readily available in the cited public literature. These properties would need to be determined empirically.

Synthesis

A plausible synthetic route for **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile** involves a nucleophilic aromatic substitution reaction. In this approach, the pyrrolide anion, generated by treating pyrrole with a suitable base, acts as a nucleophile that displaces a fluorine atom from a difluorinated precursor.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile**.

General Experimental Protocol:

The following is a representative, non-cited protocol for a nucleophilic aromatic substitution that could be adapted for the synthesis of the title compound.

- Preparation of the Nucleophile: To a solution of pyrrole in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a period to allow for the formation of the sodium pyrrolide salt.
- Substitution Reaction: To the solution containing the pyrrolide anion, add a solution of 2,6-difluorobenzonitrile in the same anhydrous solvent dropwise at a controlled temperature.
- Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS),

until the starting material is consumed.


- **Workup and Purification:** Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile**.

Biological Activity and Potential Applications

While specific biological data for **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile** is not available in the reviewed literature, the pyrrole nucleus is a key structural component in numerous compounds with a wide range of pharmacological activities.^{[2][3]} Pyrrole derivatives have been reported to exhibit anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.^{[2][4]}

The presence of the fluorobenzonitrile moiety is also significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Given these structural features, **2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile** is a compound of interest for screening in various biological assays, particularly in the context of drug discovery for oncology and inflammatory diseases. For instance, certain 1,5-diarylpyrrole derivatives are known to inhibit the COX-2 enzyme, which is involved in inflammation and pain pathways.^[5]

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the COX-2 signaling pathway inhibited by certain diarylpyrroles.

Conclusion

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a synthetic organic compound with structural features that make it a promising candidate for investigation in medicinal chemistry and materials science. The combination of a fluorinated aromatic ring, a nitrile group, and a pyrrole moiety suggests potential for diverse biological activities. While detailed experimental data on its properties and bioactivity are sparse in the public domain, its synthesis is achievable through established chemical methods. Further research into this molecule could unveil novel therapeutic agents or functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | C11H7FN2 | CID 2736735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β -Fluoro- β -Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117291#2-fluoro-6-1h-pyrrol-1-yl-benzonitrile-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com